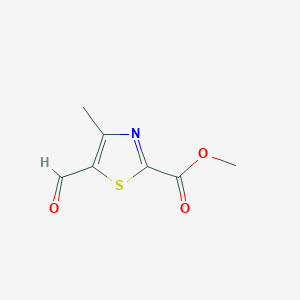

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate” is a chemical compound with the CAS Number: 2361643-83-4 . It has a molecular weight of 185.2 and its IUPAC name is methyl 5-formyl-4-methylthiazole-2-carboxylate . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO3S/c1-4-5 (3-9)12-6 (8-4)7 (10)11-2/h3H,1-2H3 . This indicates that the compound has a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Physical And Chemical Properties Analysis

“Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate” has a density of 1.4±0.1 g/cm^3, a boiling point of 296.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 41.3±0.3 cm^3, and it has a polar surface area of 85 Å^2 .科学的研究の応用

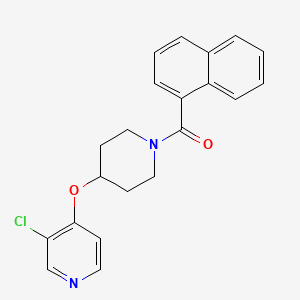

- Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate serves as a pharmaceutical intermediate in the synthesis of febuxostat , a xanthine oxidase inhibitor. Febuxostat is clinically used to treat hyperuricemia and gout by reducing uric acid levels in the blood .

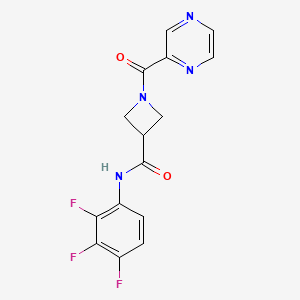

- Thiazole derivatives have been explored for their antibacterial properties. While specific studies on this compound are limited, related thiazole analogs have demonstrated preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

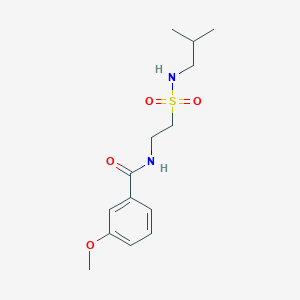

- The presence of reactive substituents and its photochromic activity make Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate a promising candidate for applications in photopharmacology and drug delivery. Its fluorescent properties further enhance its potential in these fields .

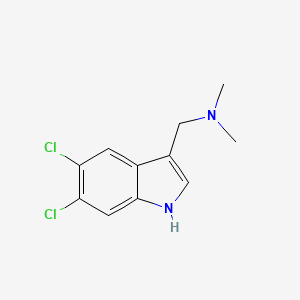

- Although not directly related to this compound, indole derivatives play a significant role in cell biology. They are essential components of natural products and drugs. Investigating novel synthetic methods for constructing indoles has attracted attention within the chemical community .

- Indole derivatives, including those with thiazole moieties, exhibit diverse pharmacological activities. While more research is needed on this specific compound, it aligns with the broader interest in indole-based molecules for various biological and clinical purposes .

Xanthine Oxidase Inhibition

Antibacterial Activity

Photopharmacology and Fluorescent Properties

Indole Derivatives and Cell Biology

Biological and Clinical Applications

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structure and the biological context .

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

特性

IUPAC Name |

methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4-5(3-9)12-6(8-4)7(10)11-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKFEDJVGHMKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2806598.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2806602.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2806614.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2806615.png)